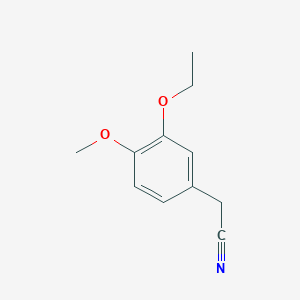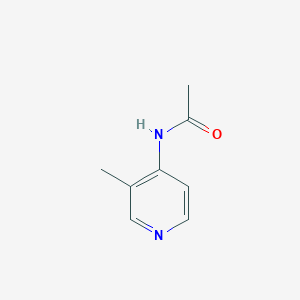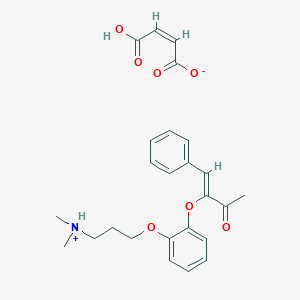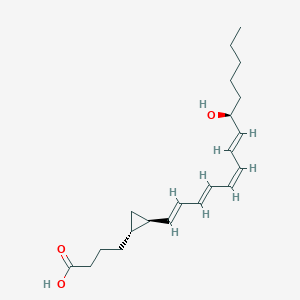
2,4,6-trimethoxyaniline Hydrochloride
Vue d'ensemble
Description
2,4,6-trimethoxyaniline Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H14ClNO3 and its molecular weight is 219.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protecting Group in Synthetic Chemistry
- Si-2,4,6-Trimethoxyphenyl Moiety as a Protecting Group : It has been demonstrated that the Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety can be an effective protecting group in synthetic organosilicon chemistry. This was illustrated in a novel multistep synthesis of rac-sila-venlafaxine, starting from 1,1-dichloro-1-silacyclohexane (Daiß, Penka, Burschka, & Tacke, 2004).
Hydrophilic and Hydrophobic Interactions
- 2,4,6-Trimethylpyridine-Water System Interactions : Research on the system of 2,4,6-trimethylpyridine and water reveals mixed hydrophobic-hydrophilic nature, indicating important implications for understanding the behavior of similar compounds in aqueous solutions (Marczak & Banaś, 2001).
Pharmaceutical Applications
- Effects of Antimetic Drugs on Enzymes : Although outside the specific scope of 2,4,6-trimethoxyaniline Hydrochloride, related research includes the effects of antiemetic drugs on enzymes like glucose-6-phosphate dehydrogenase (G6PD) and antioxidant enzymes, providing insights into how similar compounds might interact with biological systems (Ozmen & Küfrevioğlu, 2004).
Environmental Chemistry
- Photooxygenation Inhibition by Trimethylphenol : Studies on 2,4,6-trimethylphenol's role in inhibiting humic substances-mediated photooxygenation of furfuryl alcohol highlight the potential environmental applications of similar compounds (Halladja et al., 2007).
Material Science
- Surface Modification in Membrane Distillation : Surface treatments utilizing compounds similar to this compound have been evaluated for making ceramic membranes hydrophobic, suitable for direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).
Organic Materials and Polymers
- Synthesis and Polymerization of Imide Oligomers : The synthesis of aromatic amine end-capping agents, like 4-(trifluorovinyloxy)aniline, for producing imide trimers, is relevant to the chemistry of this compound (Choi & Harris, 2000).
Mécanisme D'action
Target of Action
The primary target of 2,4,6-trimethoxyaniline hydrochloride is the gonadotropin-releasing hormone receptor . This receptor plays a crucial role in the regulation of reproduction.
Mode of Action
This compound acts as a non-peptide hormone that binds to the gonadotropin-releasing hormone receptor . By binding to this receptor, it inhibits its function .
Result of Action
Given its mode of action, it can be inferred that the compound may influence reproductive processes by modulating the activity of the gonadotropin-releasing hormone receptor .
Analyse Biochimique
Biochemical Properties
2,4,6-trimethoxyaniline Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates and other biomolecules . This inhibition can affect various metabolic pathways and cellular processes. Additionally, this compound can act as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of glycosidases by this compound can lead to alterations in carbohydrate metabolism and energy production within cells . This compound may also impact the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to glycosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds . This inhibition can lead to changes in the levels of various metabolites and affect metabolic flux. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of glycosidases and other enzymes, potentially affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antibacterial activity against MRSA . At higher doses, it may cause toxic or adverse effects. Studies have shown that excessive inhibition of glycosidases can lead to disruptions in carbohydrate metabolism and energy production, resulting in adverse physiological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glycosidases, affecting the hydrolysis of glycosidic bonds and influencing carbohydrate metabolism . This compound may also interact with other enzymes and cofactors, modulating their activity and impacting metabolic flux. The inhibition of glycosidases by this compound can lead to changes in the levels of various metabolites, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with enzymes, proteins, and other biomolecules, affecting cellular processes and metabolic pathways.
Propriétés
IUPAC Name |
2,4,6-trimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHAUEFIQOUKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377446 | |
| Record name | 2,4,6-trimethoxyaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102438-99-3 | |
| Record name | 2,4,6-trimethoxyaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)






